4-Chloro-3-methylisoxazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-chloro-3-methyl-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3/c1-2-3(6)4(5(8)9)10-7-2/h1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOYWJVGSDOHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423648 | |
| Record name | 4-Chloro-3-methylisoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103912-63-6 | |
| Record name | 4-Chloro-3-methylisoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90423648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Methylisoxazole-5-Carboxylate Esters
The isoxazole ring is typically constructed via cyclocondensation of β-ketoesters with hydroxylamine. For example, ethyl acetoacetate reacts with hydroxylamine hydrochloride under acidic reflux conditions to yield ethyl 3-methylisoxazole-5-carboxylate. This intermediate serves as the foundation for subsequent chlorination.
Reaction Conditions:
Electrophilic Chlorination at Position 4
Chlorination of the isoxazole ring is achieved using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of Lewis acids. The methyl group at position 3 directs electrophilic substitution to position 4 via resonance and inductive effects.
Optimized Protocol:
-
Chlorinating Agent: SO₂Cl₂ (1.5 equiv)
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Catalyst: Anhydrous AlCl₃ (0.1 equiv)
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Solvent: Dichloromethane
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Temperature: 0–5°C, 2 hours
Table 1. Electrophilic Chlorination Parameters
| Parameter | Value |
|---|---|
| Substrate | Ethyl 3-methylisoxazole-5-carboxylate |
| Chlorinating Agent | SO₂Cl₂ |
| Catalyst | AlCl₃ |
| Reaction Time | 2 hours |
| Yield | 65–72% |
Directed Lithiation-Chlorination Approach
Regioselective Lithiation
The methyl and ester groups on the isoxazole ring enable directed ortho-metallation. Treatment with lithium diisopropylamide (LDA) at low temperatures deprotonates position 4, forming a lithiated intermediate.
Procedure:
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Base: LDA (2.2 equiv)
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Solvent: Tetrahydrofuran (THF)
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Temperature: −78°C, 1 hour
Chlorination and Hydrolysis
The lithiated intermediate reacts with hexachloroethane (C₂Cl₆) to introduce chlorine. Subsequent ester hydrolysis under basic conditions yields the carboxylic acid.
Reaction Sequence:
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Quenching Agent: C₂Cl₆ (1.0 equiv), −78°C, 30 minutes
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Hydrolysis: 2M NaOH, reflux, 4 hours
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Acidification: HCl (conc.) to pH 2
Green Chlorination Using Hydrochloric Acid and Hydrogen Peroxide
Adaptation of Pyrazole Chlorination Methodology
A patent describing the chlorination of pyrazole derivatives using concentrated HCl and H₂O₂ offers a safer alternative to traditional chlorination agents. Applied to isoxazoles, this method avoids toxic byproducts like sulfonic acid chlorides.
Procedure:
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Reactants: 3-Methylisoxazole-5-carboxylic acid ethyl ester (1.0 equiv), HCl (37%, 3.0 equiv), H₂O₂ (35%, 1.2 equiv)
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Solvent: Dichloroethane
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Temperature: 60°C, 6 hours
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Workup: Washing with Na₂SO₃ and Na₂CO₃, drying over anhydrous Na₂SO₄
Yield: 89–92% (crude), 95.2% after purification
Table 2. Green Chlorination Performance
| Parameter | Value |
|---|---|
| Substrate | Ethyl 3-methylisoxazole-5-carboxylate |
| Chlorination Agents | HCl, H₂O₂ |
| Reaction Time | 6 hours |
| Purity (Final) | 96.9% |
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Industrial Scalability
The green method’s use of inexpensive reagents (HCl, H₂O₂) and aqueous workup aligns with sustainable manufacturing principles. In contrast, electrophilic chlorination requires hazardous reagents (SO₂Cl₂, Cl₂), complicating waste management.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylisoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield various halogenated derivatives .
Scientific Research Applications
Medicinal Chemistry
4-Chloro-3-methylisoxazole-5-carboxylic acid has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of various isoxazole derivatives, including this compound. The results indicated that specific derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis, making it a candidate for further development as an antibiotic agent .
Agrochemicals
The compound has also been explored in the field of agrochemicals, particularly as a pesticide or herbicide. Its chlorinated structure contributes to its efficacy in targeting specific plant metabolic pathways.
Case Study: Herbicidal Properties
Research conducted on the herbicidal effects of this compound showed promising results in controlling weed species in rice cultivation. The compound demonstrated selective toxicity towards certain weeds while being safe for rice plants, suggesting its potential as a selective herbicide .
Material Science
In material science, this compound has been utilized as a building block for synthesizing polymers and other materials.
Application: Polymer Synthesis
The compound has been used in the synthesis of poly(isoxazole) materials, which exhibit excellent thermal stability and mechanical properties. These materials are being investigated for applications in coatings and high-performance composites. The incorporation of this compound into polymer matrices enhances their resistance to heat and chemical degradation .
Data Summary Table
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares key structural and physicochemical features of 4-chloro-3-methylisoxazole-5-carboxylic acid with its analogs:
Key Observations :
- Substituent Position : The position of chlorine significantly alters reactivity. For example, 5-chloro-4-methylisoxazole-3-carboxylic acid (Cl at position 5) may exhibit different electronic effects compared to the target compound (Cl at position 4) .
- Functional Groups : Ester derivatives (e.g., ethyl or methyl carboxylates) improve membrane permeability but require hydrolysis for activation . Carboxylic acids are more polar, favoring aqueous solubility.
- Aromatic Substituents : Aryl groups (e.g., chlorophenyl in or thiophene in ) enhance binding to hydrophobic pockets in biological targets, improving potency.
Immunomodulatory Effects
- 5-Amino-3-methylisoxazole-4-carboxylic acid amides (e.g., compounds in ) suppress TNF-α and IL-6 production in human cells, with activity dependent on electron-withdrawing substituents. Flat aromatic rings (e.g., in compound 11k ) showed divergent effects, highlighting the role of steric bulk.
Enzyme Inhibition
Stability and Reactivity
- Chlorine Substitution: The electron-withdrawing chlorine atom in this compound increases acidity of the carboxylic acid (pKa ~2.5–3.0) compared to non-halogenated analogs.
- Steric Effects : Methyl groups at position 3 hinder rotation, stabilizing planar conformations critical for crystal packing (e.g., in ).
Biological Activity
4-Chloro-3-methylisoxazole-5-carboxylic acid (CAS No. 103912-63-6) is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure features a chloro-substituted isoxazole ring. This structure is significant as it influences the compound's interaction with biological targets.
Research indicates that this compound exhibits various biological activities, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can affect metabolic pathways in cells.
- Agonistic Effects : It may act as an agonist for specific receptors, influencing cellular signaling pathways.
Biological Activities
- Antiproliferative Activity : Studies have demonstrated that this compound possesses antiproliferative properties against various cancer cell lines. For instance, it has been tested against human breast cancer cells, showing significant inhibition of cell growth.
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
Research Findings and Case Studies
A summary of key research findings regarding the biological activity of this compound is presented in the table below:
Q & A
Q. What are the established synthetic routes for 4-Chloro-3-methylisoxazole-5-carboxylic acid, and how can researchers validate intermediate purity?
- Methodological Answer : Begin with cyclocondensation of chlorinated precursors with β-keto esters under acidic conditions. Monitor reaction progression via thin-layer chromatography (TLC) and confirm intermediate purity using HPLC (≥95% purity threshold). For validation, cross-reference melting points with literature data and perform elemental analysis (C, H, N). Utilize platforms like ResearchGate to access peer-reviewed protocols .
【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data inconsistencies be addressed?
- Methodological Answer : Prioritize H/C NMR (in DMSO-d6) and FT-IR (to confirm carboxylic acid C=O stretch at ~1700 cm). For conflicting NMR data, repeat experiments under standardized conditions (e.g., solvent, temperature) and compare with computational predictions (DFT-based chemical shift calculations). Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. What safety protocols are recommended for handling this compound due to its reactive chloro and methylisoxazole groups?
- Methodological Answer : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage. Conduct reactivity tests with common lab reagents (e.g., bases, nucleophiles) to assess stability. Document hazards via SDS sheets and consult institutional chemical safety committees for risk mitigation strategies.
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental vibrational spectra (IR/Raman) for this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to simulate spectra. Adjust for solvent effects and anharmonicity using scaling factors. If discrepancies persist (>5% deviation), experimentally reassess sample purity or consider polymorphism. Collaborate via academic networks like ResearchGate to benchmark results .
Q. What experimental design principles apply to optimizing the carboxylation step in synthesizing this compound?
- Methodological Answer : Use a Design of Experiments (DOE) approach, varying parameters like temperature (60–120°C), CO pressure (1–5 atm), and catalyst loading (e.g., Pd/C vs. CuO). Analyze yield and selectivity via response surface methodology (RSM). Validate optimal conditions through triplicate runs and statistical significance testing (p < 0.05) .
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Q. How can computational modeling predict the regioselectivity of electrophilic substitution in this compound derivatives?
- Methodological Answer : Employ molecular electrostatic potential (MEP) maps and Fukui indices (calculated via Gaussian or ORCA) to identify electron-rich sites. Compare with experimental halogenation results (e.g., bromination at C4 vs. C5). Reconcile outliers by evaluating solvent effects in simulations .
数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22
Q. What strategies mitigate side reactions during functionalization of the isoxazole ring (e.g., Suzuki coupling)?
- Methodological Answer : Pre-activate the catalyst (Pd(PPh)) under inert atmospheres and use degassed solvents. Screen ligands (e.g., XPhos vs. SPhos) to enhance coupling efficiency. Monitor byproducts via LC-MS and optimize stoichiometry (1.2–1.5 eq boronic acid). Share failed attempts in open-access repositories to guide community efforts .
Data Analysis & Collaboration
Q. How should researchers address contradictory bioactivity results in studies involving this compound?
- Methodological Answer : Conduct dose-response assays (IC/EC) across multiple cell lines and validate with orthogonal assays (e.g., fluorescence vs. luminescence). Perform meta-analyses of published data to identify outliers. Use platforms like Zenodo to publish raw datasets for peer scrutiny .
Q. What statistical frameworks are suitable for analyzing structure-activity relationship (SAR) data for derivatives of this compound?
- Methodological Answer : Apply multivariate regression (e.g., partial least squares, PLS) to correlate substituent electronic parameters (Hammett σ) with activity. Use bootstrapping to assess model robustness. For non-linear relationships, employ machine learning (random forests, SVM) with feature selection .
Resource Guidance
Q. Which databases and tools are essential for accessing crystallographic or toxicological data on this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
